3-Bromo-5-(methylthio)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-5-(methylthio)benzonitrile is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound features a bromine atom and a methylthio group attached to a benzonitrile framework. This structure is a key intermediate in the synthesis of more complex molecules and can be used to study various chemical reactions and interactions.
Synthesis Analysis
The synthesis of related brominated compounds has been explored in several studies. For instance, the total synthesis of a biologically active natural product starting from a brominated precursor similar to 3-Bromo-5-(methylthio)benzonitrile has been reported, demonstrating the utility of brominated intermediates in complex synthetic pathways . Additionally, the synthesis of a library of 3-(α-styryl)benzo[b]-thiophenes, which are structurally related to the compound , has been achieved through a bromocyclization step of methylthio-containing alkynes .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(methylthio)benzonitrile and related compounds has been extensively studied using various spectroscopic techniques. For example, the spectroscopic properties of a similar compound, (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile, have been investigated using FT-IR, UV, NMR, and theoretical methods, providing insights into the vibrational frequencies, geometric parameters, and electronic properties . X-ray crystallography has also been employed to determine the crystal structures of brominated benzene derivatives, revealing various types of intermolecular interactions, such as hydrogen bonding and Br...Br contacts .
Chemical Reactions Analysis
The reactivity of brominated compounds towards different chemical reactions has been a subject of interest. For instance, the high-yielding synthesis of 5-bromopenta-2,4-diynenitrile and its reactivity towards terminal alkynes has been studied, showing the potential for creating complex molecular scaffolds through cascade reactions . The reactivity of brominated benzenes in the presence of copper and palladium co-catalysts has also been explored, leading to the formation of diene and benzofulvene structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-5-(methylthio)benzonitrile and structurally related compounds have been characterized through experimental and theoretical methods. Theoretical calculations, such as DFT, have been used to predict the optimized geometric parameters, vibrational frequencies, and electronic properties of similar compounds . Additionally, the study of crystal structures has provided insights into the supramolecular architecture and intermolecular interactions of brominated benzenes .
Scientific Research Applications
Synthesis and Chemical Reactions
- The compound has been used in the synthesis of various organic compounds. For instance, 2-(bromomethyl)benzonitrile reacts with methyl 3-aminothiophene-2-carboxylate to yield thienopyrimidoisoindolones, which are further processed to obtain different derivatives (Kysil, Voitenko, & Wolf, 2008).
- In another study, 4‐fluoro‐2‐(methylthio)benzylamine and its derivatives were synthesized using a method involving the selective introduction of a methylthio moiety (Perlow, Kuo, Moritz, Wai, & Egbertson, 2007).
properties
IUPAC Name |
3-bromo-5-methylsulfanylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCOQWZRPLXUAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(methylthio)benzonitrile | |
CAS RN |
1595930-26-9 |
Source
|
Record name | 3-bromo-5-(methylsulfanyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.